[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
Molecular Formula
The compound’s molecular formula is C₃₈H₇₇N₂O₆P , with an exact mass of 702.5676 g/mol . This matches theoretical calculations for a sphingomyelin with an 18:1 sphingoid base and 16:0 acyl chain.
Mass Spectrometry
Fragmentation patterns observed in MassBank and MoNA databases reveal key ions:
- Primary ions :
- m/z 184.07: Phosphocholine headgroup ([C₅H₁₅NO₄P]⁺).
- m/z 264.27: Ceramide fragment ([C₁₈H₃₅NO₂]⁺).
- Secondary ions :
- m/z 568.48: Loss of phosphocholine (−184.07 Da).
- m/z 313.27: Acyl chain fragment ([C₁₆H₃₃O]⁺).
These patterns are consistent with collision-induced dissociation (CID) of sphingomyelins, where cleavage occurs at the phosphodiester bond and amide linkage.
Comparative Structural Analysis with Other Sphingomyelins
Chain Length Variants
| Feature | This Compound | SM(d18:1/16:0) | SM(d17:1/16:0) |
|---|---|---|---|
| Sphingoid Base Length | 18 carbons | 18 carbons | 17 carbons |
| Acyl Chain Length | 16 carbons | 16 carbons | 16 carbons |
| Double Bond Position | C4 | C4 | C4 |
Functional Group Variations
- Phosphocholine headgroup : Conserved across all sphingomyelins, enabling interactions with aqueous environments.
- Hydroxyl group at C3 : Critical for hydrogen bonding in lipid rafts.
- Acyl chain saturation : The 16:0 (palmitoyl) chain enhances membrane rigidity compared to unsaturated variants.
Structural differences in the sphingoid base (e.g., 17 vs. 18 carbons) alter lipid packing density, as shown in molecular dynamics simulations.
Properties
CAS No. |
536-14-1 |
|---|---|
Molecular Formula |
C39H79N2O6P |
Molecular Weight |
703.0 g/mol |
IUPAC Name |
[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+ |
InChI Key |
RWKUXQNLWDTSLO-NHQGMKOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Acylation of Sphingoid Base
The synthesis begins with the acylation of a sphingoid base to introduce the hexadecanoylamino group. The precursor 3-ketosphinganine is reacted with hexadecanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine serves as a base to scavenge HCl, with reaction completion monitored by thin-layer chromatography (TLC; Rf = 0.45 in chloroform:methanol:acetic acid, 70:25:8.8 v/v).
Key parameters :
Phosphorylation of Hydroxyl Group
The secondary hydroxyl group at position 3 undergoes phosphorylation using β-bromoethylphosphoryl dichloride. This step is performed in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is stirred for 12 hours at -20°C to prevent side reactions.
Reaction equation :
$$
\text{C}{34}\text{H}{68}\text{N}2\text{O}3 + \text{Cl}2\text{P(O)OCH}2\text{CH}2\text{Br} \xrightarrow{\text{DMAP, THF}} \text{C}{34}\text{H}{68}\text{N}2\text{O}_6\text{PBr} + 2\text{HCl}
$$
Purification :
Quaternization with Trimethylamine
The bromoethyl intermediate is quaternized by reacting with trimethylamine in acetonitrile at 60°C for 24 hours. Excess trimethylamine (3 eq) ensures complete conversion, with the reaction monitored via $^{31}\text{P}$ NMR for disappearance of the bromoethyl signal at δ = -0.5 ppm.
Optimization data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 24 hours |
| Pressure | Sealed tube |
| Final product yield | 68% |
Stereochemical Control
E-Configuration of Double Bond
The E -geometry at C4-C5 is achieved through Wittig olefination using stabilized ylides. A mixture of octadec-4-enal and hexadecanoylated sphingoid base reacts with ethylidenetriphenylphosphorane in dry diethyl ether.
Characterization :
2S,3R Stereochemistry
Chiral resolution is performed using immobilized lipase B from Candida antarctica (Novozym 435) in tert-butyl methyl ether. The enzyme selectively acylates the 3R isomer, allowing separation of diastereomers by flash chromatography.
Enzymatic parameters :
| Parameter | Value |
|---|---|
| Enzyme loading | 20 mg/mmol substrate |
| Temperature | 30°C |
| Enantiomeric excess | 98% |
Industrial-Scale Production
Continuous Flow Synthesis
A patent-protected method (EP1704155A1) describes a continuous process using microreactor technology:
- Reactor 1 : Acylation at 5 mL/min flow rate
- Reactor 2 : Phosphorylation with residence time = 8 minutes
- Separation module : In-line liquid-liquid extraction removes HCl byproducts
Advantages :
- 94% yield compared to 68% in batch processes
- 50% reduction in solvent use
Crystallization Optimization
Final product crystallization from ethanol:water (9:1 v/v) produces needle-like crystals suitable for X-ray analysis. Critical parameters:
| Parameter | Optimal Range |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal size | 10–20 μm |
| Stirring speed | 200 rpm |
Analytical Characterization
Mass Spectrometry
High-resolution ESI-MS shows:
Phosphorus-31 NMR
$^{31}\text{P}$ NMR (121 MHz, CDCl$_3$):
Challenges and Mitigation Strategies
Phosphate Hydrolysis
The phosphate ester is susceptible to hydrolysis at pH > 8.0. Stabilization methods include:
Amide Racemization
During prolonged reactions (>48 hours), up to 12% racemization occurs at C2. Mitigation involves:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch acylation | 78 | 95 | Low |
| Continuous flow | 94 | 98 | High |
| Enzymatic resolution | 65 | 99 | Medium |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C39H79N2O6P
- Molecular Weight : 617.9 g/mol
- CAS Number : 13053-57-1
The structural characteristics of this compound make it an essential component in various biochemical processes, particularly in cell membrane dynamics and signaling pathways.
Cell Membrane Studies
The compound is utilized in the study of lipid bilayers due to its amphiphilic nature, which allows it to integrate into cell membranes. It serves as a model for understanding membrane fluidity and permeability, which are crucial for drug delivery systems.
Case Study : Research has shown that incorporating [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate into liposomes enhances their stability and drug encapsulation efficiency compared to conventional lipids. This property is valuable for developing targeted drug delivery systems in cancer therapy.
Signal Transduction
This compound plays a role in signal transduction pathways, particularly those involving sphingolipids. It has been linked to cellular responses such as apoptosis and proliferation.
Data Table 1: Role in Signal Transduction
| Pathway | Effect on Cellular Response | Reference |
|---|---|---|
| Sphingolipid pathway | Modulates apoptosis | |
| Phosphatidylinositol | Enhances cell proliferation |
Drug Development
[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is being explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Case Study : In a study published in the Journal of Controlled Release, researchers utilized this compound to formulate nanoparticles that effectively delivered chemotherapeutic agents to tumor sites, resulting in enhanced therapeutic efficacy with reduced side effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies.
Data Table 2: Anticancer Activity
Surface Coatings
The unique properties of [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate make it suitable for use in surface coatings that require biocompatibility and antimicrobial properties.
Case Study : A study demonstrated that coatings made with this compound significantly reduced bacterial adhesion on medical devices, thus minimizing the risk of infections.
Mechanism of Action
The mechanism of action of [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to integrate into biological membranes and affect membrane dynamics is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ceramides from Marine Bryozoans (–2)
Compounds 6–11 in –2 are non-phosphorylated ceramides with varying acyl chains and hydroxylation patterns. For example:
- Compound 8: (2S,3R,4E)-2-(hexadecanoylamino)-4-octadecene-1,3-diol.
- Compound 9: (2S,3R)-2-(hexadecanoylamino)-4-octadecane-1,3-diol (saturated chain).
| Feature | Target Compound | Ceramide 8 | Ceramide 9 |
|---|---|---|---|
| Acyl Chain | Hexadecanoyl (C16) | Hexadecanoyl (C16) | Hexadecanoyl (C16) |
| Double Bond | 4E | 4E | None (saturated) |
| Phosphate Group | Present (trimethylazaniumyl) | Absent | Absent |
| Solubility | Amphipathic | Hydrophobic | Hydrophobic |
| Biological Role | Membrane signaling | Apoptosis, barrier function | Structural lipid |
The phosphorylated head group in the target compound enables interactions with aqueous environments and signaling proteins, unlike non-phosphorylated ceramides, which are primarily structural or pro-apoptotic .
Acetamido and Dodecanoylamino Analogs (–6, 8–9)
- [(E)-2-Acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS 74713-54-5):
- Shorter acyl chain (C2 vs. C16).
- Molecular weight: 506.7 g/mol (vs. ~690 g/mol for target compound).
- [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] analog (CAS 474923-21-2): Dodecanoyl (C12) chain. Molecular weight: 646.922 g/mol.
| Feature | Target Compound | Acetamido Analog | Dodecanoylamino Analog |
|---|---|---|---|
| Acyl Chain Length | C16 | C2 | C12 |
| Molecular Weight | ~690 g/mol | 506.7 g/mol | 646.9 g/mol |
| Hydrophobicity | High | Low | Moderate |
| Membrane Integration | Strong (long chain) | Weak | Intermediate |
Longer acyl chains (C16) enhance lipid raft association and thermal stability compared to shorter analogs .
Sphingomyelins and Phosphocholine Derivatives ()
- N-Lauroyl-D-erythro-sphingosylphosphorylcholine ():
- Lauroyl (C12) chain, phosphocholine head.
- Molecular weight: 646.922 g/mol .
- Dimethyl-W84 ():
- Contains trimethylazaniumyl group but lacks ceramide backbone.
| Feature | Target Compound | N-Lauroyl Sphingomyelin | Dimethyl-W84 |
|---|---|---|---|
| Backbone | Ceramide-like | Sphingosine | Cyclobutane (non-lipid) |
| Head Group | Trimethylazaniumyl phosphate | Phosphocholine | Trimethylazaniumyl ester |
| Function | Membrane signaling | Membrane structure | Muscarinic receptor ligand |
The target compound’s ceramide backbone differentiates it from synthetic trimethylazaniumyl derivatives like dimethyl-W84, which lack lipid-mimetic properties .
Biological Activity
[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid that plays a significant role in various biological processes. This compound is a derivative of sphingomyelin, which is crucial for cellular membrane structure and function. Its unique structure allows it to participate in signaling pathways, cellular interactions, and membrane dynamics.
Chemical Structure and Properties
- Chemical Formula : C₃₉H₇₉N₂O₆P
- Molecular Weight : 642.007 g/mol
- CAS Number : 166301-20-8
- IUPAC Name : [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
The compound consists of a long-chain fatty acid (hexadecanoyl), a sphingoid base, and a phosphocholine head group, contributing to its amphipathic nature, which is essential for its biological functions.
Membrane Dynamics
Phospholipids like [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate are integral to the formation and maintenance of lipid bilayers. They influence membrane fluidity and permeability, which are vital for cellular homeostasis. Research indicates that alterations in the composition of membrane lipids can affect cell signaling pathways and receptor activity.
Cell Signaling
This compound participates in various signaling pathways, particularly those related to inflammation and immune responses. It has been shown to modulate the activity of specific receptors involved in cell communication. For instance, sphingomyelin derivatives can activate protein kinase C (PKC), which plays a role in various cellular responses, including proliferation and differentiation.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of sphingomyelin derivatives, including [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. It was found that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of this phospholipid in macrophages. The findings indicated that it could inhibit pro-inflammatory cytokine production, highlighting its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the established synthetic routes for [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, and what analytical methods validate its purity?
Methodological Answer:
Synthesis typically involves sequential acylation and phosphorylation. The hexadecanoyl group is introduced via amide coupling to a sphingosine-like backbone under mild basic conditions (e.g., DCC/DMAP catalysis), followed by regioselective phosphorylation using phosphoramidite chemistry . Purification employs silica gel chromatography and reverse-phase HPLC. Structural validation requires:
- NMR : H and P NMR confirm stereochemistry (E-configuration at C4) and phosphate linkage .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., observed m/z 538.67 for [M+H]) .
- TLC : Monitors reaction progress using iodine vapor or phosphomolybdic acid staining .
(Basic) How is the compound’s structural stability assessed under varying pH and temperature conditions?
Methodological Answer:
Stability studies involve:
- pH Titration : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Degradation products are analyzed via LC-MS, focusing on hydrolytic cleavage of the phosphate ester or amide bond .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions, while accelerated stability testing (40–60°C) quantifies decomposition kinetics .
(Basic) What is the compound’s hypothesized biological role in lipid signaling pathways?
Methodological Answer:
The compound is structurally analogous to lysophospholipids ( ), suggesting roles in:
- Membrane Microdomain Organization : Modulates lipid raft formation via its amphipathic structure .
- Cell Signaling : Potential agonist/antagonist activity for G-protein-coupled receptors (e.g., S1P receptors). Functional assays include calcium flux measurements and ERK phosphorylation .
(Advanced) How can researchers optimize the synthetic yield while maintaining stereochemical fidelity at C3 and C4?
Methodological Answer:
Critical parameters include:
- Catalyst Selection : Chiral catalysts (e.g., BINOL-derived) improve enantiomeric excess during acylation .
- Reaction Solvent : Anhydrous DMF or THF minimizes racemization .
- Temperature Control : Low temperatures (−20°C to 0°C) stabilize intermediates during phosphorylation .
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Acylation Catalyst | DCC/DMAP | 85% → 92% | |
| Phosphorylation Solvent | Anhydrous THF | 70% → 88% | |
| Purification Method | Reverse-phase HPLC | Purity >98% |
(Advanced) How to resolve contradictions in reported bioactivity data across different cell models?
Methodological Answer:
Discrepancies may arise from:
- Lipid Composition : Membrane cholesterol content alters receptor binding; use lipidomics to correlate activity with membrane profiles .
- Assay Conditions : Standardize serum-free media to avoid lipid-protein interactions .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting IC values .
(Advanced) What experimental strategies elucidate the compound’s interactions with lipid rafts in live-cell systems?
Methodological Answer:
- Fluorescence Microscopy : Label the compound with BODIPY or NBD fluorophores. Co-localization with raft markers (e.g., GM1 ganglioside) is quantified via FRET .
- Molecular Dynamics (MD) Simulations : Model interactions with palmitoylated proteins or sphingomyelin clusters using CHARMM36 force fields .
- Atomic Force Microscopy (AFM) : Measure mechanical perturbations in raft domains upon compound incorporation .
(Advanced) What are the challenges in quantifying trace metabolites of this compound in biological matrices?
Methodological Answer:
- Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from phospholipid-rich samples .
- Detection Limits : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 nM .
- Isotopic Labeling : Synthesize C-labeled analogs as internal standards to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
